molecular formula C13H19N3O3 B14851461 Tert-butyl 2-(4-amino-5-formylpyridin-2-YL)ethylcarbamate

Tert-butyl 2-(4-amino-5-formylpyridin-2-YL)ethylcarbamate

Cat. No.: B14851461
M. Wt: 265.31 g/mol
InChI Key: RNPVOUKYEXPPOW-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-amino-5-formylpyridin-2-yl)ethylcarbamate is an organic compound with the molecular formula C13H19N3O3 It is a derivative of pyridine and is characterized by the presence of a tert-butyl carbamate group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-amino-5-formylpyridin-2-yl)ethylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the Formyl Group: The formyl group is introduced via formylation reactions, often using reagents such as formic acid or its derivatives.

    Amination: The amino group is introduced through amination reactions, typically using ammonia or amines.

    Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group, usually through the reaction of the amine with tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-amino-5-formylpyridin-2-yl)ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides and nucleophiles.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tert-butyl 2-(4-amino-5-formylpyridin-2-yl)ethylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-amino-5-formylpyridin-2-yl)ethylcarbamate involves its interaction with specific molecular targets. The formyl and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (5-bromopyridin-2-yl)carbamate: Similar structure but with a bromine atom instead of the formyl group.

    Tert-butyl (4-aminopyridin-2-yl)carbamate: Similar structure but without the formyl group.

    Tert-butyl (2-chloro-5-formylpyridin-4-yl)carbamate: Similar structure but with a chlorine atom instead of the amino group.

Uniqueness

Tert-butyl 2-(4-amino-5-formylpyridin-2-yl)ethylcarbamate is unique due to the presence of both the formyl and amino groups on the pyridine ring, which allows for a diverse range of chemical reactions and interactions. This makes it a versatile compound for various research applications.

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

tert-butyl N-[2-(4-amino-5-formylpyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)15-5-4-10-6-11(14)9(8-17)7-16-10/h6-8H,4-5H2,1-3H3,(H2,14,16)(H,15,18)

InChI Key

RNPVOUKYEXPPOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=C(C=N1)C=O)N

Origin of Product

United States

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